3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids It is characterized by the presence of a fluorine atom at the 3’ position and a methoxy group at the 4’ position on the biphenyl ring, with a carboxylic acid functional group at the 4 position
Scientific Research Applications
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated biphenyl compounds with biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
Target of Action
It is known that the compound is used as an intermediate in the preparation of apis , suggesting it may interact with various biological targets depending on the specific API.
Mode of Action
The fluoride substituent in 4-(3-fluoro-4-methoxyphenyl)benzoic acid enables nucleophilic aromatic substitution . This means the compound can replace a hydrogen atom in another molecule with a fluorine atom, potentially altering the molecule’s properties and interactions. Most of the reactivity of this compound is centered on the carboxylic group .
Biochemical Pathways
The compound can undergo various reactions, including fischer esterification, which affords esters with a ligustrazine moiety for the treatment of alzheimer’s disease . This suggests that it may influence pathways related to neurodegenerative diseases.
Result of Action
Its ability to undergo fischer esterification to afford esters with a ligustrazine moiety for the treatment of alzheimer’s disease suggests that it may have neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzene and 4-bromobenzoic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-fluoro-4-methoxyphenylboronic acid with 4-bromobenzoic acid. This reaction is typically carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene.
Hydrolysis: The resulting product from the coupling reaction is then subjected to hydrolysis to obtain the final compound, 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted biphenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxybenzoic acid
- 4-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid
- 3-Fluoro-4-methoxyphenylboronic acid
Uniqueness
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positioning of the fluorine and methoxy groups on the biphenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-7-6-11(8-12(13)15)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZSDEWFHLIIFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360936 | |
Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106291-25-2 | |
Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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